4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chromenone core with an ethyl group at position 4, a hydroxy group at position 7, and a piperidin-1-ylmethyl group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable chromenone precursor.
Ethylation: Introduction of the ethyl group at position 4 using ethyl halides under basic conditions.
Hydroxylation: Introduction of the hydroxy group at position 7 through selective oxidation reactions.
Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at position 8 using piperidine and formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at position 7 can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group at position 7 and the piperidin-1-ylmethyl group at position 8 play crucial roles in binding to enzymes or receptors, modulating their activity. The chromenone core may interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group.
7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the ethyl group at position 4.
4-ethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group at position 7.
Uniqueness
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-2-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
InChI Key |
XGIFIDQTIRRDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
Origin of Product |
United States |
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